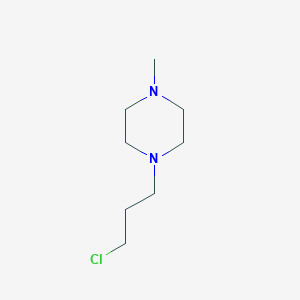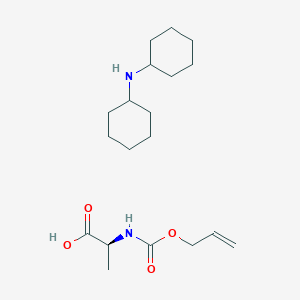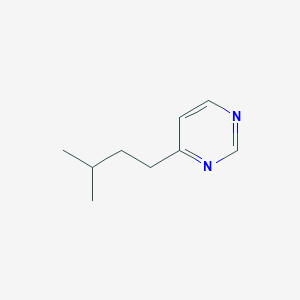
4-(3-Methylbutyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbutyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The compound has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol. 4-(3-Methylbutyl)pyrimidine has been widely studied in the field of organic chemistry due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbutyl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms such as bacteria and fungi. This is achieved through the disruption of various metabolic pathways and the inhibition of key enzymes involved in these pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(3-Methylbutyl)pyrimidine have been studied extensively. The compound has been shown to have a wide range of effects on various biological systems. For example, it has been found to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus. It has also been shown to have antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-Methylbutyl)pyrimidine in lab experiments is its relatively low cost and availability. The compound is easily synthesized and can be obtained in large quantities. However, one of the main limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to certain cell lines and may cause adverse effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Methylbutyl)pyrimidine. One potential area of research is in the development of new drugs and pharmaceuticals. The compound has shown promising results in the treatment of various diseases and may be further developed as a potential drug candidate. Another area of research is in the development of new synthetic methods for the compound. New methods may lead to higher yields and lower costs, making the compound more accessible for research and development. Additionally, further studies may be conducted to investigate the potential toxic effects of the compound and to develop methods to mitigate these effects.
Conclusion
In conclusion, 4-(3-Methylbutyl)pyrimidine is a heterocyclic organic compound that has potential applications in various fields. The compound has been extensively studied in the field of organic chemistry and has been found to exhibit antifungal, antibacterial, and antiviral properties. The compound is easily synthesized and can be obtained in large quantities, making it a potential candidate for the development of new drugs and pharmaceuticals. However, the compound may have potential toxic effects and further studies are needed to investigate these effects and to develop methods to mitigate them.
Synthesemethoden
The synthesis of 4-(3-Methylbutyl)pyrimidine can be achieved through several methods. One of the most common methods involves the reaction between 3-methylbutylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(3-Methylbutyl)pyrimidine with a yield of around 60-70%. Other methods of synthesis include the reaction between 3-methylbutyl isocyanate and cyanoacetic acid, or the reaction between 3-methylbutyl isocyanide and ethyl cyanoacetate.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbutyl)pyrimidine has been the subject of extensive research in the field of organic chemistry due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs and pharmaceuticals. The compound has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs to treat various diseases.
Eigenschaften
CAS-Nummer |
116186-27-7 |
|---|---|
Produktname |
4-(3-Methylbutyl)pyrimidine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-8(2)3-4-9-5-6-10-7-11-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
UQYXNNGIYNFZFW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=NC=NC=C1 |
Kanonische SMILES |
CC(C)CCC1=NC=NC=C1 |
Synonyme |
Pyrimidine, 4-(3-methylbutyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



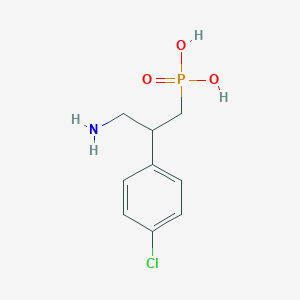
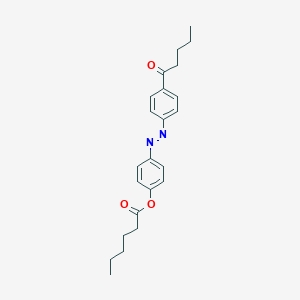
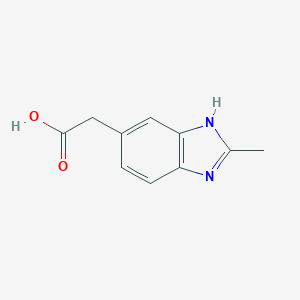
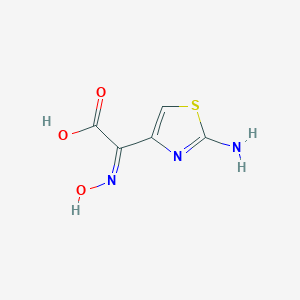
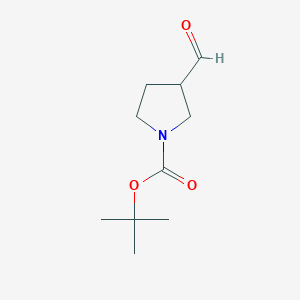
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
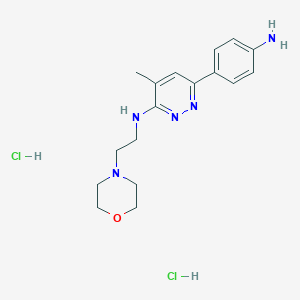
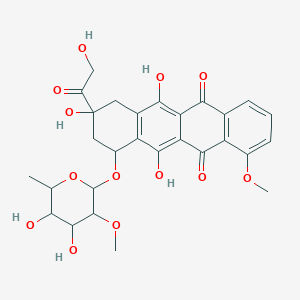
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
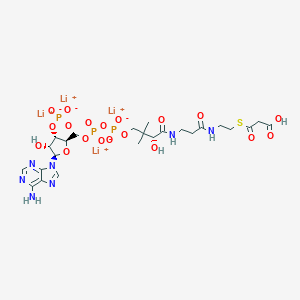
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
